molecular formula C14H20N2O B2515189 2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one CAS No. 1384748-36-0

2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one

Cat. No. B2515189
CAS RN: 1384748-36-0
M. Wt: 232.327
InChI Key: UZEBCEOUGUEKHZ-UHFFFAOYSA-N
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Description

2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as BPPA and is a derivative of piperidine. BPPA has been studied for its potential therapeutic effects in treating various diseases, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

The mechanism of action of BPPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BPPA has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, BPPA has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects. In cancer research, BPPA has been shown to induce apoptosis and inhibit the growth of cancer cells. BPPA has also been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. Additionally, BPPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using BPPA in lab experiments include its high purity and stability, which allows for accurate and reproducible results. Additionally, BPPA has been extensively studied, and its mechanism of action and physiological effects have been well characterized. However, the limitations of using BPPA in lab experiments include its relatively high cost and limited availability.

Future Directions

There are several future directions for research on BPPA. One potential area of research is the development of BPPA derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of BPPA and its potential therapeutic effects in various diseases. Furthermore, the use of BPPA in combination with other drugs or therapies should be investigated to determine its potential synergistic effects. Finally, clinical trials are needed to determine the safety and efficacy of BPPA in humans.

Synthesis Methods

The synthesis of BPPA involves the reaction of piperidine with but-2-yn-1-ylamine and prop-2-yn-1-ylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified using chromatography techniques to obtain pure BPPA. The synthesis of BPPA has been reported in various research studies, and the yield and purity of the product have been optimized.

Scientific Research Applications

BPPA has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BPPA has been shown to inhibit the growth of cancer cells and induce apoptosis. BPPA has also been studied for its anti-inflammatory effects, and it has been shown to reduce inflammation in various animal models. Additionally, BPPA has been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[but-2-ynyl(prop-2-ynyl)amino]-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-5-10-15(9-4-2)13-14(17)16-11-7-6-8-12-16/h2H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEBCEOUGUEKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CC#C)CC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one

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